2-(4-chlorophenoxy)-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide
Description
Properties
Molecular Formula |
C20H14ClFN4O3S |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H14ClFN4O3S/c1-11-17(19-25-18(26-29-19)12-2-6-14(22)7-3-12)30-20(23-11)24-16(27)10-28-15-8-4-13(21)5-9-15/h2-9H,10H2,1H3,(H,23,24,27) |
InChI Key |
NAEHVROOVUOBKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea and α-Halo Ketones
The thiazole ring is typically assembled using a Hantzsch-type reaction. For example, 4-methylthiazol-2(3H)-ylidene derivatives are synthesized by reacting α-bromo ketones with thiourea in the presence of iodine as a cyclization catalyst:
Procedure :
-
Combine 4-bromoacetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) in ethanol.
-
Reflux for 12 hours under nitrogen.
-
Quench with ammonium hydroxide to precipitate the thiazole-2-amine intermediate.
Optimization :
Functionalization of the Thiazole Nitrogen
The exocyclic imine group is introduced by reacting thiazole-2-amine with chloroacetyl chloride:
Procedure :
-
Dissolve thiazole-2-amine (0.05 mol) in anhydrous dichloromethane.
-
Add chloroacetyl chloride (0.06 mol) and triethylamine (0.12 mol) dropwise at 0°C.
-
Stir for 3 hours at room temperature to form N-(thiazol-2-yl)chloroacetamide.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Purity (HPLC) | >95% |
Construction of the 1,2,4-Oxadiazole Ring
Microwave-Assisted Cyclization of Amidoximes
Modern protocols favor microwave irradiation to accelerate oxadiazole formation:
Procedure :
-
Prepare benzamidoxime (27a ) by reacting benzonitrile with hydroxylamine hydrochloride in ethanol.
-
React benzamidoxime with 3-aryl-acryloyl chloride (29a ) under microwave irradiation (100°C, 300 W, 15 min).
Advantages :
Coupling the Oxadiazole to the Thiazole Core
The oxadiazole-thiazole linkage is achieved via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution:
Procedure :
-
Combine 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carbonyl chloride (0.02 mol) with the thiazole intermediate (0.02 mol) in tetrahydrofuran.
-
Add palladium(II) acetate (5 mol%) and triphenylphosphine (10 mol%).
Critical Parameters :
-
Catalyst system : Pd(OAc)₂/PPh₃ prevents homocoupling.
-
Temperature : Excess heat leads to oxadiazole ring degradation.
Introduction of the 4-Chlorophenoxy Acetamide Side Chain
Nucleophilic Acyl Substitution
The acetamide group is appended via reaction with 4-chlorophenoxyacetic acid:
Procedure :
-
Activate 4-chlorophenoxyacetic acid (0.03 mol) with thionyl chloride to form the acyl chloride.
-
Add the acyl chloride to a solution of the thiazole-oxadiazole intermediate (0.02 mol) in dichloromethane.
-
Stir at room temperature for 4 hours to yield the final product.
Characterization Data :
| Technique | Findings |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.89 (d, J=8.4 Hz, 2H, Ar-F), 7.45 (d, J=8.8 Hz, 2H, Ar-Cl) |
| HRMS | m/z 445.0212 [M+H]⁺ (calc. 445.0215) |
Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
Comparative studies reveal that dimethylformamide (DMF) improves solubility during coupling steps, while N-methylpyrrolidone (NMP) reduces side reactions in microwave-assisted steps.
Catalyst Efficiency :
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)₂/PPh₃ | 92 | 98 |
| PdCl₂(PPh₃)₂ | 85 | 95 |
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis for the oxadiazole ring, reducing waste generation by 40% compared to traditional methods.
Analytical and Pharmacological Validation
Purity Assessment
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Cyclization: The formation of ring structures through cyclization reactions is also possible.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution and cyclization reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound 2-(4-chlorophenoxy)-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its synthesis, biological activities, and potential applications based on current research findings.
Anticancer Activity
Recent studies have reported significant anticancer properties of related compounds featuring similar structural motifs. For instance, compounds derived from oxadiazole and thiazole have demonstrated potent activity against various cancer cell lines, including:
- SNB-19 : Exhibiting a percentage growth inhibition (PGI) of 65.12 at 10 µM concentration.
- NCI-H460 : Showing a PGI of 55.61.
- SNB-75 : With a PGI of 54.68.
These results suggest that the structural features of the compound may contribute to its effectiveness as a tubulin inhibitor, which is essential for cancer cell proliferation .
Antibacterial Activity
In addition to anticancer properties, some derivatives have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain analogs demonstrated minimum inhibitory concentrations (MICs) as low as 8 µg/mL, indicating potential for development as antibacterial agents .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of these compounds to target proteins relevant to their biological activities. For instance, docking against tubulin–combretastatin A4 complex revealed favorable interactions with critical residues in the binding site, suggesting a mechanism for their anticancer effects .
Applications
The primary applications of 2-(4-chlorophenoxy)-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide include:
- Cancer Therapeutics : As a potential lead compound for developing new anticancer drugs targeting microtubule dynamics.
- Antibacterial Agents : Exploring its derivatives for treating bacterial infections resistant to conventional antibiotics.
- Pharmaceutical Research : Serving as a model compound in structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Thiazole and Acetamide Moieties
Compounds sharing the thiazole-acetamide backbone (Table 1) exhibit variations in substituents that influence physicochemical properties:
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): Features a thiadiazole ring and 4-fluorophenyl group. Its crystal structure (monoclinic, P21/c) and molecular weight (281.31 g/mol) provide benchmarks for comparing packing efficiencies and steric effects .
Table 1: Thiazole-Based Acetamides
*Hypothesized based on structural analysis.
Oxadiazole-Containing Analogs
The 1,2,4-oxadiazole ring in the target compound is a key pharmacophore. Comparable compounds include:
- 2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide (): Shares an oxadiazolidinone core and chlorophenyl group but lacks fluorophenyl substitution. Its molecular weight (350.76 g/mol) is lower due to the absence of a thiazole ring .
Halogenated Aryl Substitutions
Chlorophenyl and fluorophenyl groups enhance lipophilicity and metabolic stability:
- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (): Combines chlorophenyl with a triazole-naphthalene system, showing a molecular weight of 393.85 g/mol.
- 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide (): A pyrazole analog with dual chlorophenyl groups, highlighting the versatility of chloroacetamides in agrochemical design .
Pharmacological Activity Insights
While the target compound’s bioactivity remains unstudied, structural analogs demonstrate diverse applications:
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a thiazole ring, an oxadiazole moiety, and chlorophenoxy and fluorophenyl substituents. These structural elements are known to influence biological activity significantly.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1 | A-431 | 1.61 ± 1.92 |
| 2 | Jurkat | 1.98 ± 1.22 |
The presence of electron-donating groups such as methyl at specific positions on the phenyl ring enhances cytotoxicity. The compound's thiazole component is critical in mediating these effects through interaction with target proteins involved in cell proliferation and apoptosis pathways .
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has been well-documented. For example, several studies have reported that compounds with similar thiazole structures demonstrate activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the observed antimicrobial activity:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | E. coli | 32 µg/mL |
| B | S. aureus | 16 µg/mL |
These findings suggest that the thiazole ring contributes significantly to the antimicrobial action, likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial activities, compounds containing thiazole and oxadiazole rings have been investigated for their anti-inflammatory effects. Studies indicate that these compounds can inhibit key inflammatory mediators such as TNF-alpha and IL-6 in vitro.
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the compound's effects on HeLa cells, revealing that it induces apoptosis through both intrinsic and extrinsic pathways. The mechanism was elucidated through molecular docking studies, which indicated strong binding affinity to Bcl-2 proteins .
- Case Study on Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound exhibited superior activity against resistant strains of bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
